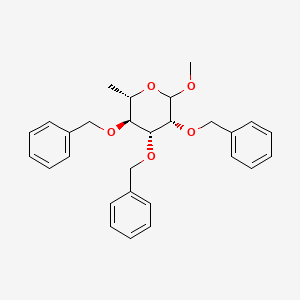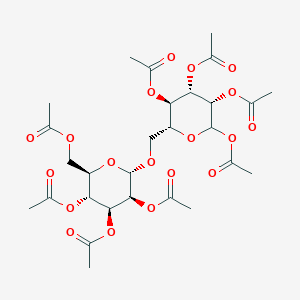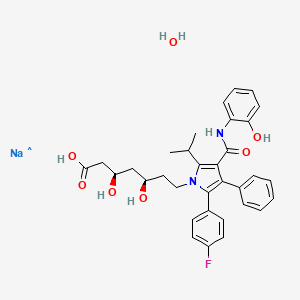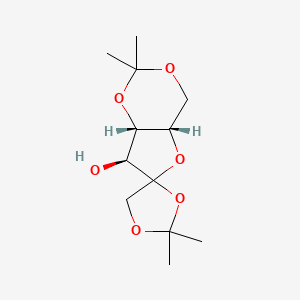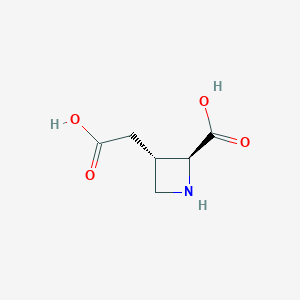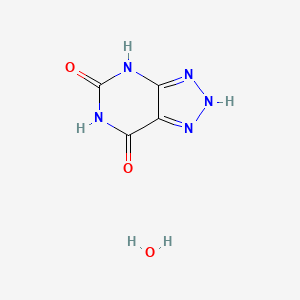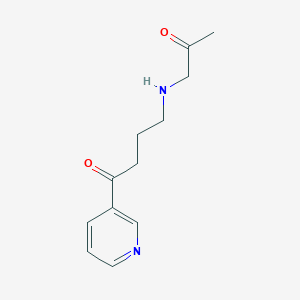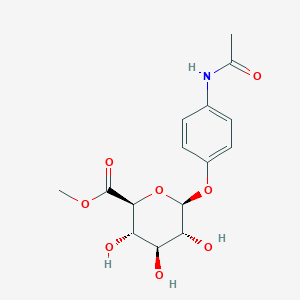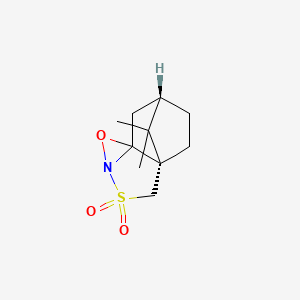
(1S)-(+)-(10-カンファースルホニル)オキサジリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, also known as (+)-CSAO, is a chiral oxaziridine that has been widely studied in the scientific community for its unique properties and potential applications. It is a simple, low-cost, and easily accessible chiral building block that can be used in a variety of synthetic strategies. (+)-CSAO has been used in the synthesis of a number of compounds, including chiral amines, alcohols, and other chiral compounds. It has also been used in the synthesis of natural products, such as alkaloids, peptides, and terpenoids. Additionally, (+)-CSAO has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
プロキラルケトンエノラートの不斉酸化
(1S)-(+)-(10-カンファースルホニル)オキサジリジンの主な用途の1つは、プロキラルケトンエノラートを光学活性α-ヒドロキシケトンに変換することです {svg_1}. この反応は、オキサジリジンがエノラートに酸素原子を高いエナンチオ選択性で移動させる非対称酸化プロセスを経て進行します {svg_2}. これは、さまざまな医薬品や天然物における重要な構成要素であるキラルなα-ヒドロキシケトンの調製を可能にします {svg_3}.
チミジンオリゴヌクレオチドの合成
この試薬は、ピロリン酸で連結されたチミジンオリゴヌクレオチドと呼ばれる特定の種類のDNA分子の合成に用いられてきました {svg_4}. これらのオリゴヌクレオチドは、遺伝子工学や創薬における潜在的な用途を有しています.
プロトンポンプ阻害剤の不斉合成
(1S)-(+)-(10-カンファースルホニル)オキサジリジンは、胃潰瘍の治療に使用される薬剤のクラスであるプロトンポンプ阻害剤の不斉合成において役割を果たします. この反応には、プロキラルなスルフィドを目的のキラル型に変換することが含まれます. ® -ラベプラゾールナトリウムや® -ランソプラゾールナトリウムなどのプロトンポンプ阻害剤は、対応するプロキラルスルフィドのDBU塩から合成することができます.
ホスホネート/チオホスホネートオリゴデオキシヌクレオチドの調製
このオキサジリジンは、ホスホノ酢酸中間体を酸化して、ホスホノ酢酸およびチオホスホノ酢酸オリゴデオキシヌクレオチドを調製するために使用できます. これらは、潜在的な治療用途を持つDNAの改変形態です.
作用機序
Target of Action
It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .
Mode of Action
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .
Biochemical Pathways
Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .
Action Environment
The action, efficacy, and stability of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the oxidation of camphorsulfonic acid with oxone to form the corresponding sulfonic acid ester, which is then reacted with N-chlorosuccinimide to form the oxaziridine.", "Starting Materials": [ "Camphorsulfonic acid", "Oxone", "N-chlorosuccinimide" ], "Reaction": [ "Camphorsulfonic acid is oxidized with oxone to form the corresponding sulfonic acid ester.", "The sulfonic acid ester is then reacted with N-chlorosuccinimide to form the oxaziridine.", "(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is obtained as the final product." ] } | |
CAS番号 |
104322-63-6 |
分子式 |
C10H15NO3S |
分子量 |
229.30 g/mol |
IUPAC名 |
(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1 |
InChIキー |
GBBJBUGPGFNISJ-UPACWWRESA-N |
異性体SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C |
SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
正規SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
同義語 |
(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide; |
製品の起源 |
United States |
Q & A
Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?
A1: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





